Tetrakis(triphenylphosphine)nickel

Description

The exact mass of the compound this compound(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

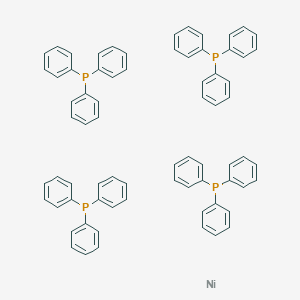

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

nickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.Ni/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKRCXOTTUAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60NiP4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475103 | |

| Record name | Ni(PPh3)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1107.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15133-82-1 | |

| Record name | Ni(PPh3)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(triphenylphosphine)nickel(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of Tetrakis(triphenylphosphine)nickel(0)?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphine)nickel(0), with the chemical formula Ni(PPh₃)₄, is a cornerstone organometallic complex in modern synthetic chemistry. This air- and moisture-sensitive, crystalline solid serves as a vital precatalyst for a multitude of organic transformations, most notably in carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Its utility stems from the nickel center's ability to exist in multiple oxidation states, facilitating catalytic cycles that often involve radical intermediates. This guide provides an in-depth analysis of the fundamental properties of Ni(PPh₃)₄, including its synthesis, structure, reactivity, and spectroscopic characterization, to equip researchers with the essential knowledge for its effective application.

Core Properties

This compound(0) is a rust-brown to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₇₂H₆₀NiP₄ | [1][2][3] |

| Molecular Weight | 1107.84 g/mol | [1][4] |

| CAS Number | 15133-82-1 | [2][3] |

| Appearance | Dark orange to red-brown crystalline powder | [1][2] |

| Melting Point | 123-128 °C | [1] |

| Sensitivity | Air and moisture sensitive | [5] |

Solubility

| Solvent | Solubility |

| Water | Insoluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

Note: Qualitative solubility data is based on general descriptions in the provided search results.[6]

Synthesis and Handling

The synthesis of this compound(0) requires anaerobic conditions due to its sensitivity to oxygen. While a specific detailed protocol for Ni(PPh₃)₄ was not found in the provided search results, a representative synthesis for a closely related and often in-situ formed species, tris(triphenylphosphine)nickel(0), involves the reduction of a nickel(II) salt in the presence of excess triphenylphosphine (B44618). A general approach, adapted from the synthesis of related complexes, is described below.

General Synthetic Protocol

Reaction: NiCl₂ + 4 PPh₃ + 2 Zn → Ni(PPh₃)₄ + 2 ZnCl₂

Materials:

-

Anhydrous Nickel(II) Chloride (NiCl₂)

-

Triphenylphosphine (PPh₃)

-

Zinc dust (activator)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, toluene)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), anhydrous nickel(II) chloride and a stoichiometric excess of triphenylphosphine are dissolved or suspended in the chosen solvent in a Schlenk flask.

-

Zinc dust is added to the mixture to serve as the reducing agent.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction of Ni(II) to Ni(0).

-

The progress of the reaction can be monitored by a color change, typically to a reddish-brown solution.

-

Upon completion, the reaction mixture is filtered under inert atmosphere to remove zinc salts and any unreacted zinc.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from an appropriate solvent system, such as toluene-hexane, under an inert atmosphere. The purified crystals are then washed with a non-polar solvent like hexane (B92381) and dried under vacuum.

Handling and Storage

This compound(0) is air and moisture sensitive and should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is typically stored at 2-8°C to minimize thermal decomposition.[1]

Molecular Structure and Spectroscopic Characterization

The precise solid-state structure of this compound(0) has not been definitively reported in the provided search results. However, based on its palladium analogue, a tetrahedral geometry is expected.[7] In solution, Ni(PPh₃)₄ is known to dissociate one phosphine (B1218219) ligand to form the coordinatively unsaturated and highly reactive tris(triphenylphosphine)nickel(0), Ni(PPh₃)₃, which is the active catalytic species in many reactions. The crystal structure of Ni(PPh₃)₃ has been determined and reveals a trigonal planar geometry around the nickel center.[8]

Spectroscopic Data

| Technique | Key Features and Observations |

| ³¹P NMR | In solution, a single broad resonance is often observed at room temperature due to the rapid equilibrium between Ni(PPh₃)₄, Ni(PPh₃)₃, and free PPh₃. The chemical shift is concentration and temperature-dependent. |

| ¹H NMR | The spectrum is dominated by the resonances of the phenyl protons of the triphenylphosphine ligands, typically appearing as complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). |

| Infrared (IR) | The spectrum is characterized by the vibrational modes of the triphenylphosphine ligands. Key bands include those for P-Ph stretching and C-H bending of the phenyl rings. |

| UV-Vis | The electronic spectrum in the visible region is characterized by a strong absorption band, which can be attributed to a π* → π* transition.[9] |

Note: Specific spectral data with detailed experimental conditions were not consistently available in the search results. The information provided is based on general knowledge and data from related compounds.

Reactivity and Catalytic Applications

The chemical behavior of this compound(0) is dominated by the reactivity of the Ni(0) center and the lability of the triphenylphosphine ligands.

Ligand Dissociation

In solution, Ni(PPh₃)₄ exists in equilibrium with the more reactive 16-electron species, Ni(PPh₃)₃, through the dissociation of a triphenylphosphine ligand. This dissociation is crucial for its catalytic activity as it creates a vacant coordination site for substrate binding.

Oxidative Addition

The coordinatively unsaturated Ni(PPh₃)₃ readily undergoes oxidative addition with a variety of substrates, most notably organic halides (R-X). This step involves the oxidation of the nickel center from Ni(0) to Ni(II) and is a key initiation step in many catalytic cycles. Mechanistic studies suggest that these reactions can proceed through radical pathways involving single electron transfer (SET) to form Ni(I) intermediates.

Catalytic Cross-Coupling Reactions

This compound(0) is a versatile catalyst for numerous cross-coupling reactions, which are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

A generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction is depicted below.

References

- 1. lookchem.com [lookchem.com]

- 2. 032101.03 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. テトラキス(トリフェニルホスフィン)ニッケル(0) Ni 4-7 % (approx.) | Sigma-Aldrich [sigmaaldrich.com]

- 5. intatrade.de [intatrade.de]

- 6. CAS 15133-82-1: this compound [cymitquimica.com]

- 7. This compound(0) | C72H60NiP4 | CID 11979963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Synthesis and Structural Characterization of Tetrakis(triphenylphosphine)nickel(0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Tetrakis(triphenylphosphine)nickel(0), commonly known as Ni(PPh₃)₄. This organonickel complex is a vital catalyst and precursor in a myriad of organic transformations, making a thorough understanding of its preparation and properties essential for professionals in chemical research and drug development.

Synthesis of this compound(0)

The synthesis of Ni(PPh₃)₄ is typically achieved through a two-step process involving the initial formation of a nickel(II) precursor, dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂], followed by its reduction to the desired nickel(0) complex.

Experimental Protocol: Synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]

This procedure outlines the synthesis of the intermediate complex from nickel(II) chloride hexahydrate.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (B44618) (PPh₃)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve 2.6 g of NiCl₂·6H₂O in 5 mL of water. To this solution, slowly add 25 mL of glacial acetic acid.[1]

-

In a separate flask, dissolve 2.4 g of PPh₃ in 100 mL of glacial acetic acid, gently heating if necessary to achieve complete dissolution.[1]

-

Slowly add the nickel solution to the triphenylphosphine solution using a dropping funnel.

-

Allow the resulting mixture to stand overnight.

-

Collect the precipitated product by filtration.

-

Wash the solid product with two 4 mL portions of glacial acetic acid.

-

Dry the product under vacuum for approximately 30 minutes to yield the dichlorobis(triphenylphosphine)nickel(II) complex.[1]

Experimental Protocol: Synthesis of this compound(0) [Ni(PPh₃)₄] from NiCl₂(PPh₃)₂

This protocol details the reduction of the nickel(II) precursor to the final nickel(0) complex. A common method involves the use of a reducing agent in the presence of excess triphenylphosphine.

Materials:

-

Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]

-

Triphenylphosphine (PPh₃)

-

A suitable reducing agent (e.g., zinc dust, sodium borohydride)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, benzene)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend the prepared NiCl₂(PPh₃)₂ and an excess of triphenylphosphine in the chosen anhydrous, deoxygenated solvent.

-

Add the reducing agent portion-wise to the stirred suspension.

-

The reaction progress is typically indicated by a color change of the solution.

-

After the reaction is complete, the mixture is filtered under inert conditions to remove any insoluble byproducts.

-

The product, Ni(PPh₃)₄, is then precipitated from the filtrate, often by the addition of a non-polar solvent or by cooling.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum.

Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and purity of the synthesized Ni(PPh₃)₄.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of Ni(PPh₃)₄ in the solid state. The complex adopts a tetrahedral geometry around the central nickel atom, with four triphenylphosphine ligands coordinated to the metal center.

Table 1: Selected Crystallographic Data for a Related Ni(II) Complex, [Ni(bpdtc)(PPh₃)₂]ClO₄·PPh₃

| Parameter | Value |

| Ni-P Bond Length (Å) | 2.2150(6), 2.2529(6) |

| Ni-S Bond Length (Å) | 2.2267(6), 2.2129(6) |

| P-Ni-P Bond Angle (°) | 105.11(2) |

| S-Ni-S Bond Angle (°) | 78.26(2) |

Note: This data is for a related Ni(II) complex and is provided for illustrative purposes of typical bond lengths and angles in nickel-phosphine complexes.[2] Specific crystallographic data for Ni(PPh₃)₄ can be accessed from crystallographic databases.

NMR Spectroscopy

³¹P{¹H} NMR spectroscopy is a powerful tool for characterizing phosphine-containing complexes. The chemical shift of the phosphorus nuclei is sensitive to the coordination environment.

Table 2: ³¹P{¹H} NMR Data for PPh₃-Containing Complexes

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Mo-Pd Complex | Benzene-d₆ | 25.90, 20.72 |

| W-Pd Complex | Benzene-d₆ | 28.81, 23.23 |

| Pt Complex | CDCl₃ | 26.25, 22.19 |

Note: These values are for related transition metal complexes containing triphenylphosphine ligands and are indicative of the expected chemical shift region.[3] The precise chemical shift for Ni(PPh₃)₄ can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The coordination of triphenylphosphine to the nickel center results in characteristic changes in the vibrational frequencies of the P-C bonds and the phenyl rings.

Table 3: Characteristic IR Absorption Bands for Metal-Phosphine Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) |

| v(M-P) | 460 - 100 |

| PPh₃ ligand bands | ~1435, 1090, 745, 695, 515 |

Note: The v(M-P) stretching frequency is typically weak in the IR spectrum. The listed PPh₃ bands are characteristic of the coordinated ligand and may show slight shifts upon complexation.

Logical Workflow and Relationships

The synthesis and characterization of Ni(PPh₃)₄ follow a logical progression, as illustrated in the diagrams below.

Caption: Workflow for the synthesis of Ni(PPh₃)₄.

References

The Dual Nature of Triphenylphosphine: An In-depth Technical Guide to its Electronic and Steric Influence in Nickel Complexes

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic and steric properties of triphenylphosphine (B44618) (PPh₃) ligands within nickel complexes. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for characterization, and visualizes fundamental concepts to elucidate the critical role of PPh₃ in nickel-based catalysis and coordination chemistry.

Introduction

Triphenylphosphine is a cornerstone ligand in the field of organometallic chemistry, prized for its unique combination of steric bulk and electronic tunability. In nickel catalysis, PPh₃ plays a pivotal role in stabilizing various oxidation states of the metal center, modulating its reactivity, and influencing the outcome of a wide array of chemical transformations, including cross-coupling reactions, carbonylations, and polymerizations.[1][2][3] This guide explores the two primary characteristics of PPh₃ that dictate its behavior in nickel complexes: its electronic signature, quantified by the Tolman Electronic Parameter, and its steric footprint, defined by the Tolman cone angle. Understanding these properties is paramount for the rational design of catalysts and the optimization of reaction conditions.

Quantitative Analysis of Ligand Properties

The interplay between electronic and steric effects is fundamental to the performance of triphenylphosphine in nickel complexes. These properties have been quantified through various experimental techniques, with the key parameters summarized below.

Electronic Properties

The electronic influence of a phosphine (B1218219) ligand is a measure of its net electron-donating or -withdrawing ability towards the metal center. This is a crucial factor in determining the reactivity of the nickel complex.

Table 1: Electronic Parameters of Triphenylphosphine

| Parameter | Value | Description |

| Tolman Electronic Parameter (TEP), ν(CO) | 2068.9 cm⁻¹ | The A₁ symmetric C-O stretching frequency in the [Ni(CO)₃(PPh₃)] complex, measured by IR spectroscopy. A higher value indicates weaker net electron donation.[4] |

Steric Properties

The steric bulk of triphenylphosphine, arising from its three phenyl groups, governs the coordination environment around the nickel center, influencing coordination numbers and the accessibility of substrates.[5]

Table 2: Steric and Structural Parameters of Triphenylphosphine in Nickel Complexes

| Parameter | Complex Geometry | Value | Reference |

| Tolman Cone Angle (θ) | - | 145° | [1][6] |

| Ni-P Bond Length | Tetrahedral (in NiCl₂(PPh₃)₂) | ~2.32 Å | [2] |

| Square Planar (in NiCl₂(PPh₃)₂) | ~2.24 Å | [2] | |

| Ni-Cl Bond Length | Tetrahedral (in NiCl₂(PPh₃)₂) | ~2.21 Å | [2] |

| Square Planar (in NiCl₂(PPh₃)₂) | ~2.17 Å | [2] | |

| ³¹P NMR Chemical Shift (δ) | NiCl₂(PPh₃)₂ | Varies with geometry and solvent | [7][8] |

Experimental Protocols

The characterization of nickel-triphenylphosphine complexes relies on a suite of spectroscopic and analytical techniques. Detailed methodologies for key experiments are provided below.

Synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]

This procedure yields the tetrahedral (blue) form of the complex.

-

Preparation of Reactants : Dissolve 1.2 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 15 cm³ of warm, dry ethanol. In a separate 100 cm³ round-bottomed flask equipped with a reflux condenser, dissolve 2.8 g of triphenylphosphine in 30 cm³ of isopropanol (B130326) by gently refluxing the mixture.[3]

-

Reaction : Carefully add the warm nickel chloride solution to the refluxing triphenylphosphine solution.

-

Reflux and Cooling : Continue to reflux the resulting mixture for an additional 10 minutes. After this period, allow the reaction to cool to room temperature.

-

Isolation and Purification : Collect the precipitated product by suction filtration. Wash the solid with two small portions of cold diethyl ether (approximately 10 cm³ each).

-

Drying : Dry the final product by drawing air through the filter cake for several minutes. Record the yield.

Determination of the Tolman Electronic Parameter (TEP) via IR Spectroscopy

-

Synthesis of [Ni(CO)₃(PPh₃)] : (Caution: Tetracarbonylnickel(0), Ni(CO)₄, is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood by trained personnel.) React triphenylphosphine with a stoichiometric amount of tetracarbonylnickel(0) in an inert atmosphere. The reaction is typically carried out in a suitable organic solvent like hexane (B92381) or dichloromethane.[4]

-

Sample Preparation : Dissolve the resulting [Ni(CO)₃(PPh₃)] complex in a solvent that is transparent in the carbonyl stretching region of the infrared spectrum (e.g., hexane or dichloromethane).

-

IR Spectrum Acquisition : Record the infrared spectrum of the solution using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis : Identify the A₁ symmetric C-O stretching vibration, which is typically the most intense band in the 2100-2000 cm⁻¹ region. The wavenumber (in cm⁻¹) of this absorption is the Tolman Electronic Parameter.[4]

Characterization by ³¹P{¹H} NMR Spectroscopy

-

Sample Preparation : Dissolve a small amount of the nickel-triphenylphosphine complex in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The manipulation should be carried out under an inert atmosphere if the complex is air-sensitive.

-

Instrument Setup : The ³¹P NMR experiment is typically performed with proton (¹H) decoupling to simplify the spectrum by removing P-H coupling.[9]

-

Data Acquisition : Acquire the ³¹P{¹H} NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to an external standard (commonly 85% H₃PO₄).

-

Data Analysis : The chemical shift of the phosphorus signal provides information about the electronic environment of the phosphorus atom and the coordination geometry of the nickel complex.[8]

Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of the nickel-triphenylphosphine complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by layering a solution of the complex with a less soluble anti-solvent.

-

Crystal Mounting : Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection : Place the mounted crystal on a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[1][5]

Visualizing Ligand Effects and Experimental Processes

Graphical representations are invaluable for understanding the abstract concepts of ligand effects and for visualizing complex experimental workflows.

Conclusion

The electronic and steric properties of triphenylphosphine are intrinsically linked and collectively dictate its efficacy as a ligand in nickel complexes. Its moderate steric bulk, as indicated by a cone angle of 145°, allows for the formation of stable complexes while leaving sufficient space for substrate coordination and catalytic turnover.[1][6] Electronically, PPh₃ acts as a competent σ-donor and a modest π-acceptor, a balance that can be fine-tuned through substitution on the phenyl rings. The quantitative data and experimental protocols presented herein provide a foundational understanding for researchers to harness the full potential of triphenylphosphine in the design and application of novel nickel-based systems for catalysis and materials science. The continued study of these fundamental ligand properties will undoubtedly pave the way for future innovations in the field.

References

- 1. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. inorganic chemistry - What is the role of solvents in the synthesis of [Ni(PPh3)2Cl2] complex? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Discovery and Enduring Legacy of Tetrakis(triphenylphosphine)nickel(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, stands as a cornerstone reagent in modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation. Its discovery and development are intrinsically linked to the pioneering work in organonickel chemistry, which has revolutionized the synthesis of complex organic molecules. This technical guide provides an in-depth exploration of the history, synthesis, and characterization of Ni(PPh₃)₄. It further details its critical role in catalysis, with a focus on the mechanistic pathways of key cross-coupling reactions. Detailed experimental protocols, tabulated quantitative data, and visual representations of reaction mechanisms are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

A Historical Perspective: From "Acetylene Chemistry" to "Naked Nickel"

The journey to the discovery and utilization of this compound(0) is rooted in the broader history of nickel catalysis. In the 1940s, Walter Reppe's groundbreaking work on the nickel-catalyzed reactions of acetylenes laid the foundation for the field of organonickel chemistry.[1] Reppe demonstrated the remarkable ability of nickel complexes to mediate cyclooligomerizations and other transformations of unsaturated hydrocarbons.[1]

Building upon this foundation, the research group of Günther Wilke at the Max-Planck-Institut für Kohlenforschung made seminal contributions that shaped the landscape of modern organometallic chemistry. A pivotal moment came in the 1960s with Wilke's development of so-called "naked nickel" complexes, such as bis(1,5-cyclooctadiene)nickel(0) (B103923), Ni(COD)₂.[2] These complexes, featuring labile olefin ligands, provided a readily accessible source of nickel in its zerovalent state, opening the door for the synthesis of a wide array of new nickel(0) compounds.

While a single definitive publication marking the "first" synthesis of Ni(PPh₃)₄ is not readily apparent, the work of Wilke and his co-workers in the mid-1960s was instrumental. A 1966 publication by G. Wilke and G. Schott described the synthesis of bis(trityl)nickel, Ni(CPh₃)₂, a Ni(0) synthon that, upon reaction with four equivalents of triphenylphosphine (B44618), yields this compound(0). This represents a key early report on the formation of this important complex.

Synthesis of this compound(0)

Several reliable methods have been developed for the synthesis of Ni(PPh₃)₄. The choice of method often depends on the available starting materials and the desired scale of the reaction. All syntheses must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the nickel(0) complex.

Experimental Protocol 1: Reduction of a Nickel(II) Salt

A common and convenient method involves the in-situ reduction of a nickel(II) salt in the presence of an excess of triphenylphosphine. Nickel(II) acetylacetonate (B107027) is a frequently used precursor.

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add nickel(II) acetylacetonate (1.0 eq) and triphenylphosphine (4.0-5.0 eq).

-

Under a positive pressure of an inert gas, add anhydrous, degassed solvent (e.g., toluene (B28343) or THF).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as triethylaluminum (B1256330) (Et₃Al) or diisobutylaluminium hydride (DIBAL-H) (2.0-3.0 eq), to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The color of the reaction mixture will typically change to a deep red or reddish-brown.

-

The product can be isolated by filtration or by removal of the solvent under reduced pressure, followed by washing with a non-polar solvent like hexane (B92381) to remove soluble byproducts. The resulting solid is then dried under vacuum.

Experimental Protocol 2: Ligand Exchange from Bis(1,5-cyclooctadiene)nickel(0)

This method utilizes the labile nature of the cyclooctadiene ligands in Ni(COD)₂.

Procedure:

-

In a glovebox or under a strictly inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) (1.0 eq) in a minimal amount of anhydrous, degassed toluene or THF in a Schlenk flask.

-

In a separate flask, dissolve triphenylphosphine (4.0 eq) in the same solvent.

-

Slowly add the triphenylphosphine solution to the stirred solution of Ni(COD)₂ at room temperature.

-

A color change to deep red or reddish-brown is typically observed, and a precipitate may form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The product, Ni(PPh₃)₄, which is often less soluble than the starting material, can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Physicochemical and Spectroscopic Data

This compound(0) is a red-brown, crystalline solid that is highly sensitive to air and moisture. It is soluble in aromatic hydrocarbons and THF but sparingly soluble in aliphatic hydrocarbons. Its tetrahedral geometry is consistent with a d¹⁰ electron configuration at the nickel center.

Tabulated Spectroscopic Data

| Spectroscopic Technique | Parameter | Observed Value | Reference |

| ³¹P NMR (in C₆D₆) | Chemical Shift (δ) | ~23-28 ppm (broad) | |

| ¹³C NMR (in C₆D₆) | Phenyl C1 (ipso) | ~138-140 ppm (m) | [3][4] |

| Phenyl C2, C6 (ortho) | ~133-134 ppm (m) | [3][4] | |

| Phenyl C3, C5 (meta) | ~128-129 ppm (m) | [3][4] | |

| Phenyl C4 (para) | ~127-128 ppm (m) | [3][4] | |

| Infrared (IR) Spectroscopy | P-Ph Stretch | ~1435 cm⁻¹ | [5] |

| Ni-P Stretch | ~380-420 cm⁻¹ | [6] |

Note: Specific chemical shifts in NMR can vary depending on the solvent and temperature. The broadness of the ³¹P NMR signal is often attributed to phosphine (B1218219) ligand exchange in solution.

Tabulated X-ray Crystallographic Data

| Structural Parameter | Value (for Ni(PPh₃)₃) | Reference |

| Coordination Geometry | Trigonal Planar | [7] |

| Ni-P Bond Length | 2.139(1) - 2.156(1) Å | [7] |

| P-Ni-P Bond Angle | Average 120(1)° | [7] |

Note: In the tetrahedral Ni(PPh₃)₄, the P-Ni-P bond angles would be expected to be approximately 109.5°.

Role in Catalysis: Mechanistic Insights

This compound(0) is a versatile precatalyst for a wide range of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions. In solution, Ni(PPh₃)₄ is in equilibrium with the more reactive, coordinatively unsaturated species Ni(PPh₃)₃ and Ni(PPh₃)₂, which are believed to be the active catalytic species.

The Catalytic Cycle of Nickel-Catalyzed Cross-Coupling

The general mechanism for nickel-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to the active Ni(0) species. This step involves the cleavage of the C-X bond and the formation of a Ni(II) intermediate, with the nickel center being oxidized from the 0 to the +2 oxidation state.

In the next step, an organometallic reagent (R'-M), such as an organoboron compound in the Suzuki coupling or an organozinc compound in the Negishi coupling, transfers its organic group (R') to the Ni(II) center, displacing the halide (X). This forms a diorganonickel(II) intermediate.

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R and R') on the nickel center couple to form the new C-C bond in the product (R-R'). This process reduces the nickel center from the +2 to the 0 oxidation state, regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing Catalytic Cycles with Graphviz

Conclusion

From its origins in the fundamental studies of organonickel chemistry by pioneers like Walter Reppe and Günther Wilke, this compound(0) has emerged as an indispensable tool for synthetic chemists. Its accessibility through various synthetic routes and its remarkable catalytic activity in promoting the formation of carbon-carbon bonds have secured its place in the pantheon of essential organometallic reagents. A thorough understanding of its history, synthesis, properties, and catalytic mechanisms is crucial for its effective application in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide serves as a comprehensive resource to aid researchers in harnessing the full potential of this versatile nickel catalyst.

References

- 1. rsc.org [rsc.org]

- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Understanding the Oxidation State of Nickel in Tetrakis(triphenylphosphine)nickel(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation state of nickel in the coordination complex Tetrakis(triphenylphosphine)nickel(0), commonly abbreviated as Ni(PPh₃)₄. This complex is a vital reagent and catalyst in organic synthesis, making a thorough understanding of its electronic structure essential for its effective application.

Theoretical Determination of Nickel's Oxidation State

The oxidation state of a central metal atom in a coordination complex is determined by the overall charge of the complex and the charges of its surrounding ligands. The fundamental principle is that the sum of the oxidation states of the metal and its ligands must equal the overall charge of the complex.

For Ni(PPh₃)₄, the following logic is applied:

-

Overall Charge of the Complex: Ni(PPh₃)₄ is a neutral molecule, meaning its overall charge is 0.

-

Charge of the Ligand: The ligand in this complex is triphenylphosphine (B44618) (PPh₃). Triphenylphosphine is a neutral molecule, and when it acts as a ligand, it donates its lone pair of electrons from the phosphorus atom to the metal center without carrying a formal charge. Therefore, the charge of each PPh₃ ligand is 0.[1][2]

Given this, the oxidation state of nickel (represented as 'x') can be calculated as follows:

x + 4 * (charge of PPh₃) = overall charge of the complex x + 4 * (0) = 0 x = 0

Therefore, the oxidation state of nickel in Ni(PPh₃)₄ is zero . This is why the complex is formally named this compound(0).

The logical workflow for this determination can be visualized as follows:

Electronic Configuration and Magnetic Properties

A neutral nickel atom has the electron configuration [Ar] 3d⁸ 4s². In the formation of Ni(PPh₃)₄, the nickel atom is in the zero-oxidation state. The four triphenylphosphine ligands are strong-field ligands that cause the pairing of electrons. Consequently, the 4s electrons are promoted to the 3d orbitals, resulting in a completely filled 3d subshell.

The electronic configuration of Ni(0) in Ni(PPh₃)₄ is therefore [Ar] 3d¹⁰. As all the d-electrons are paired, the complex is diamagnetic , meaning it is not attracted to a magnetic field and has no unpaired electrons.[3][4] This diamagnetism is a key characteristic that can be experimentally verified.

Experimental Verification of the Oxidation State

The zero-oxidation state of nickel in Ni(PPh₃)₄ can be confirmed through various experimental techniques, primarily X-ray Photoelectron Spectroscopy (XPS) and Magnetic Susceptibility measurements.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of an atom.

For nickel, the Ni 2p region of the XPS spectrum is particularly informative. Different oxidation states of nickel will exhibit characteristic binding energies for the Ni 2p₃/₂ peak.

| Oxidation State | Typical Ni 2p₃/₂ Binding Energy (eV) |

| Ni(0) | ~852.6 - 852.8 |

| Ni(II) | ~853.7 - 856.0 |

| Ni(III) | ~855.8 - 857.0 |

Note: These values are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

For Ni(PPh₃)₄, the expected Ni 2p₃/₂ binding energy would be in the range of Ni(0) species.[5]

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements provide direct evidence for the presence or absence of unpaired electrons in a complex. Paramagnetic substances are attracted to a magnetic field and have a positive magnetic susceptibility, which is a result of unpaired electrons. Diamagnetic substances are weakly repelled by a magnetic field and have a negative magnetic susceptibility, indicating the absence of unpaired electrons.

Since Ni(0) in Ni(PPh₃)₄ has a d¹⁰ electronic configuration with all electrons paired, the complex is expected to be diamagnetic.[3][4] The effective magnetic moment (μ_eff) for a diamagnetic substance is 0 Bohr Magnetons (B.M.).

Quantitative Data Summary

The following table summarizes the key quantitative data related to the oxidation state of nickel in Ni(PPh₃)₄.

| Parameter | Value | Method of Determination | Reference |

| Oxidation State of Nickel | 0 | Charge Neutrality Principle | Theoretical |

| Electronic Configuration of Ni | [Ar] 3d¹⁰ | Ligand Field Theory | Theoretical |

| Number of Unpaired Electrons | 0 | From Electronic Configuration | Theoretical |

| Expected Magnetic Moment (μ_eff) | 0 B.M. | Diamagnetic Nature | Theoretical & Experimental |

| Expected Ni 2p₃/₂ Binding Energy | ~852.8 eV | X-ray Photoelectron Spectroscopy (XPS) | [5] |

Experimental Protocols

Synthesis of this compound(0)

This synthesis should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques due to the air sensitivity of the product.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (B145695) (anhydrous)

-

Sodium borohydride (B1222165) (NaBH₄) or another suitable reducing agent

-

Diethyl ether (anhydrous)

Procedure:

-

In a Schlenk flask, dissolve Nickel(II) chloride hexahydrate in ethanol.

-

In a separate Schlenk flask, dissolve a stoichiometric excess of triphenylphosphine in warm ethanol.

-

Slowly add the nickel chloride solution to the triphenylphosphine solution with continuous stirring under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium borohydride in ethanol to the reaction mixture. A color change and the formation of a precipitate should be observed.

-

Stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

-

Isolate the product by filtration under inert atmosphere, wash with cold ethanol and then diethyl ether.

-

Dry the product under vacuum.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Due to the air-sensitive nature of Ni(PPh₃)₄, the sample must be handled in an inert environment (e.g., a glovebox) and transferred to the XPS instrument without exposure to air, using a vacuum transfer vessel.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Inert atmosphere glovebox.

-

Vacuum transfer vessel.

Procedure:

-

Sample Preparation: In a glovebox, mount a small amount of the finely ground Ni(PPh₃)₄ powder onto a sample holder using double-sided carbon tape.

-

Sample Transfer: Place the sample holder into a vacuum transfer vessel inside the glovebox. Seal the vessel and transfer it to the XPS instrument's load-lock chamber.

-

Analysis:

-

Evacuate the load-lock and transfer the sample into the ultra-high vacuum analysis chamber.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire a high-resolution spectrum of the Ni 2p region.

-

Charge correct the spectra by referencing the C 1s peak of adventitious carbon to 284.8 eV.

-

Determine the binding energy of the Ni 2p₃/₂ peak.

-

The experimental workflow for XPS analysis is depicted below:

Magnetic Susceptibility Measurement (Evans Method)

The Evans method is a convenient NMR-based technique for determining the magnetic susceptibility of a substance in solution.

Instrumentation:

-

NMR spectrometer

-

Coaxial NMR tube (or two separate tubes, one for the reference and one for the sample)

Procedure:

-

Sample Preparation:

-

Prepare a solution of known concentration of Ni(PPh₃)₄ in a suitable deuterated solvent (e.g., C₆D₆ or THF-d₈) containing a small amount of an inert reference compound (e.g., tetramethylsilane, TMS).

-

Prepare a reference solution containing only the solvent and the reference compound.

-

-

NMR Measurement:

-

If using a coaxial tube, place the reference solution in the inner tube and the sample solution in the outer tube.

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis:

-

Measure the difference in the chemical shift (Δδ) of the reference compound's signal in the sample and reference solutions.

-

Calculate the molar magnetic susceptibility (χ_M) using the Evans equation.

-

Calculate the effective magnetic moment (μ_eff) from the molar magnetic susceptibility. For a diamagnetic sample like Ni(PPh₃)₄, the chemical shift difference will be negligible, and the calculated magnetic moment will be approximately zero.

-

Conclusion

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Which of the following are paramagnetic? A. [NiCl4] 2– B. Ni(CO)4 C. .. [askfilo.com]

- 4. coordination compounds - Is this compound(0) tetrahedral or square planar complex? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Tetrakis(triphenylphosphine)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electronic Structure and Geometry

Tetrakis(triphenylphosphine)nickel(0) is an organometallic complex where a central nickel atom is coordinated to four triphenylphosphine (B44618) ligands. The magnetic properties of this complex are intrinsically linked to its electronic configuration and three-dimensional structure.

-

Oxidation State and d-Electron Count: In Ni(PPh₃)₄, the nickel atom is in the 0 oxidation state (Ni(0)). A neutral nickel atom has an electron configuration of [Ar] 3d⁸ 4s². In the formation of the complex, the 4s electrons are believed to be promoted to the 3d orbitals, resulting in a 3d¹⁰ configuration.

-

Molecular Geometry: The four bulky triphenylphosphine ligands arrange themselves tetrahedrally around the central nickel atom to minimize steric hindrance. This tetrahedral geometry is analogous to its palladium and platinum counterparts, Pd(PPh₃)₄ and Pt(PPh₃)₄.

Magnetic Properties: A Diamagnetic Complex

Based on its d¹⁰ electronic configuration, this compound(0) is a diamagnetic compound. In a d¹⁰ complex, all the d-orbitals are completely filled with paired electrons. Consequently, there are no unpaired electrons to interact with an external magnetic field, leading to diamagnetic behavior. Diamagnetic materials are characterized by a weak repulsion from a magnetic field.

The logical relationship leading to the diamagnetism of Ni(PPh₃)₄ is illustrated in the following diagram:

A Technical Guide to the Solubility of Tetrakis(triphenylphosphine)nickel(0) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrakis(triphenylphosphine)nickel(0), a critical parameter for its application in organic synthesis and catalysis. Due to the air-sensitive nature of this organometallic complex, appropriate handling techniques are essential for obtaining reliable solubility data.

Core Concepts

This compound(0) is a coordination complex widely used as a catalyst in cross-coupling reactions. Its solubility in organic solvents is a crucial factor for its effective use in homogeneous catalysis, influencing reaction kinetics, catalyst stability, and product purification. The complex is known to be sensitive to air and moisture, necessitating handling under an inert atmosphere.

Quantitative Solubility Data

While specific quantitative solubility data for this compound(0) is not extensively documented in publicly available literature, a strong inference can be drawn from its structural analogues, particularly the corresponding palladium and platinum complexes. Tetrakis(triphenylphosphine)palladium(0) is reported to have a solubility of approximately 5 g/100 mL in benzene, dichloromethane, and chloroform (B151607).[1] Similarly, tetrakis(triphenylphosphine)platinum(0) (B82886) exhibits a solubility of around 5 g/100 mL in the same solvents.[2] Given the structural similarities, it is reasonable to estimate that this compound(0) possesses a comparable solubility profile.

Based on qualitative descriptions and data from analogous compounds, the following table summarizes the expected solubility of this compound(0) in common organic solvents at ambient temperature (approximately 20-25 °C).

| Solvent Class | Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | Soluble | ~5 |

| Benzene | Soluble | ~5 | |

| Halogenated Solvents | Dichloromethane | Soluble | ~5 |

| Chloroform | Soluble | ~5 | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Data not available |

| Diethyl Ether | Sparingly Soluble | Data not available | |

| Alkanes | Hexane | Insoluble | <0.1 |

| Pentane | Insoluble | <0.1 | |

| Protic Solvents | Water | Insoluble | <0.1 |

| Ethanol | Insoluble | <0.1 | |

| Methanol | Insoluble | <0.1 | |

| Polar Aprotic Solvents | Acetone | Sparingly Soluble | Data not available |

| Acetonitrile | Sparingly Soluble | Data not available | |

| Dimethylformamide (DMF) | Soluble | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

Note: The quantitative values for toluene, benzene, dichloromethane, and chloroform are estimations based on the reported solubility of the analogous tetrakis(triphenylphosphine)palladium(0) and tetrakis(triphenylphosphine)platinum(0) complexes.[1][2]

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of the air-sensitive this compound(0) requires meticulous experimental technique. The following protocols describe the gravimetric and UV-Vis spectrophotometric methods, which are well-suited for this purpose. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Gravimetric Method

This method involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Sample Preparation: In a glovebox, add an excess of this compound(0) to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or a stirrer plate with a water bath can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the complex).

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound(0).

-

Calculation: Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of supernatant (mL)) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that exhibit a distinct UV-Vis absorption spectrum and relies on the Beer-Lambert law.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound(0) of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation for Analysis: After phase separation (Step 3 of the gravimetric method), dilute a known volume of the clear supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is then expressed in the desired units (e.g., mol/L or g/100 mL).

Signaling Pathways and Experimental Workflows

The determination of solubility is a fundamental precursor to the use of this compound(0) in various applications, particularly in catalytic cycles. The following diagram illustrates the relationship between solubility and a generic cross-coupling reaction.

Caption: Relationship between solubility determination and catalytic application.

References

Navigating the Thermal Landscape of Tetrakis(triphenylphosphine)nickel(0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(triphenylphosphine)nickel(0), systematically named tetrakis(triphenylphosphane)nickel(0) and commonly abbreviated as Ni(PPh₃)₄, is a pivotal organonickel complex. Its utility as a catalyst and precursor in a myriad of organic transformations, including cross-coupling reactions and polymerizations, is well-documented. A critical parameter governing its application, storage, and handling is its thermal stability. This technical guide provides a comprehensive overview of the thermal behavior and decomposition of Ni(PPh₃)₄, drawing upon available data for the compound and its structural analogs. This document is intended to serve as a vital resource for researchers leveraging this compound in synthesis and drug development, where precise control over reaction conditions is paramount.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of Ni(PPh₃)₄ is essential before delving into its thermal characteristics.

| Property | Value | Reference |

| Chemical Formula | C₇₂H₆₀NiP₄ | [1] |

| Molecular Weight | 1107.84 g/mol | [1] |

| Appearance | Dark orange to red-brown crystalline powder | [2] |

| Oxidation State of Nickel | 0 | [3] |

| Coordination Geometry | Tetrahedral | [3] |

| Solubility | Soluble in toluene; practically insoluble in water. | |

| Storage Conditions | Store at -20°C under a nitrogen atmosphere. | [1] |

Thermal Stability and Decomposition Profile

Direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Ni(PPh₃)₄ under an inert atmosphere is not extensively reported in publicly available literature. However, insights can be gleaned from related compounds and general principles of organometallic chemistry. The thermal decomposition of metal-phosphine complexes typically initiates with the dissociation of one or more phosphine (B1218219) ligands.

It is known that the palladium analogue, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), begins to decompose at temperatures as low as 50 °C. Given the similarities in structure and bonding, Ni(PPh₃)₄ is also expected to exhibit limited thermal stability.

Decomposition Pathway

The thermal decomposition of Ni(PPh₃)₄ in an inert atmosphere is anticipated to proceed through a series of ligand dissociation steps, ultimately leading to the formation of metallic nickel and various organic products derived from the triphenylphosphine (B44618) ligands. A proposed general decomposition pathway is illustrated below.

Thermal Decomposition Products

Upon heating in an inert environment, the dissociated triphenylphosphine can undergo further thermal degradation. Pyrolysis of triphenylphosphine is known to produce a complex mixture of organophosphorus compounds, benzene, and other hydrocarbons. A solvent-less pyrolysis route involving the reaction of nickel sulfide (B99878) with triphenylphosphine has been shown to produce nickel phosphide (B1233454) (Ni₂P)[4]. This suggests that under certain conditions, phosphorus from the ligand can react with the nickel center to form nickel phosphide species.

Experimental Protocols for Thermal Analysis

Given the air-sensitive nature of Ni(PPh₃)₄, specialized procedures are required for accurate thermal analysis. The following are detailed, generalized methodologies for conducting TGA and DSC experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Ni(PPh₃)₄ and identify the temperature ranges of decomposition.

Methodology:

-

Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere (e.g., high-purity nitrogen or argon) is required. For air-sensitive samples, loading the sample in a glovebox is highly recommended.

-

Sample Preparation:

-

Inside a nitrogen-filled glovebox, weigh approximately 5-10 mg of Ni(PPh₃)₄ into a clean, tared TGA crucible (platinum or alumina).

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition from the initial point of significant mass loss.

-

Identify the temperature ranges for each distinct decomposition step.

-

Calculate the percentage mass loss for each step.

-

Characterize the final residue percentage.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the associated enthalpy changes.

Methodology:

-

Instrumentation: A differential scanning calorimeter equipped with a cooling accessory and the capability for inert atmosphere operation.

-

Sample Preparation:

-

Inside a nitrogen-filled glovebox, weigh 2-5 mg of Ni(PPh₃)₄ into a hermetically sealable aluminum or copper DSC pan.

-

Seal the pan to prevent any interaction with the atmosphere during transfer and analysis.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the final decomposition point (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and onset temperatures for each thermal event.

-

Integrate the area under the peaks to calculate the enthalpy change (ΔH) for each transition.

-

Conclusion

While specific, quantitative thermal analysis data for Ni(PPh₃)₄ remains elusive in the public domain, a comprehensive understanding of its probable thermal behavior can be constructed from the analysis of related compounds and established principles of organometallic chemistry. The thermal stability of Ni(PPh₃)₄ is expected to be limited, with decomposition likely initiated by the dissociation of triphenylphosphine ligands at relatively low temperatures. For researchers and professionals in drug development and catalysis, it is imperative to handle this compound under strictly inert and controlled temperature conditions to ensure its integrity and the reproducibility of experimental outcomes. The detailed experimental protocols provided herein offer a robust framework for the in-house thermal characterization of Ni(PPh₃)₄ and other air-sensitive organometallic compounds, enabling a more profound understanding of their thermal limitations and ensuring their effective and safe utilization in critical applications.

References

Spectroscopic Profile of Tetrakis(triphenylphosphine)nickel(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data for Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄], a versatile catalyst in organic synthesis. Due to the complex's tendency to dissociate in solution, this guide addresses both solid-state and solution-phase characterization, offering a comprehensive understanding of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization of this compound(0) by NMR spectroscopy is influenced by its dynamic behavior in solution, where a rapid equilibrium exists between the four-coordinate species and lower-coordinate nickel(0) phosphine (B1218219) complexes.

³¹P NMR Spectroscopy

Solid-state ³¹P NMR is the most reliable method for observing the intact tetrakis complex. In solution, the observed chemical shifts represent an average of the species in equilibrium.

| Technique | Solvent | Chemical Shift (δ) / ppm | Appearance |

| Solution-state ³¹P{¹H} NMR | C₆D₆ | ~23.5 | Broad singlet |

| Free Triphenylphosphine (B44618) | C₆D₆ | -4.77 | Sharp singlet[1] |

Note: The broadness of the solution-state signal is attributed to the rapid exchange between Ni(PPh₃)₄, Ni(PPh₃)₃, and free PPh₃.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ni(PPh₃)₄ in solution is dominated by the signals of the phenyl protons of the triphenylphosphine ligands. The signals are often broad due to the dynamic exchange processes.

| Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| C₆D₆ | 7.46, 7.32, 6.94 | Broad singlets | Phenyl protons[1] |

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound(0) displays the characteristic vibrational modes of the coordinated triphenylphosphine ligands. Key bands include those associated with P-Ph and C-H vibrations.

| Vibrational Mode | Frequency (cm⁻¹) (Typical Range) | Intensity |

| P-Ph Stretching | 1090 - 1100 | Strong |

| C-H Aromatic Stretching | 3050 - 3080 | Medium |

| Phenyl Ring Vibrations | 1580 - 1600, 1480, 1435 | Strong |

| C-H Out-of-Plane Bending | 740 - 760, 690 - 710 | Strong |

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound(0) is characterized by intense charge-transfer bands in the ultraviolet and visible regions.

| Solvent | λmax (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Assignment |

| THF | ~380, ~470 | Not Reported | Metal-to-Ligand Charge Transfer (MLCT) |

Experimental Protocols

General Considerations for an Air-Sensitive Compound

This compound(0) is an air-sensitive solid. All manipulations, including sample preparation for spectroscopic analysis, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)[2][3].

Solid-State ³¹P NMR Spectroscopy

Methodology:

-

Sample Preparation: In a glovebox, the solid sample is packed into a zirconia rotor[1].

-

Instrumentation: A solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe is used.

-

Acquisition Parameters (Typical):

-

Spectrometer Frequency: e.g., 161.98 MHz for ³¹P[1].

-

Magic Angle Spinning (MAS) Rate: 5-10 kHz.

-

Cross-Polarization Contact Time: 1-5 ms.

-

Recycle Delay: 5-10 s.

-

Referencing: External 85% H₃PO₄.

-

FTIR Spectroscopy (Solid State)

Methodology (KBr Pellet):

-

Sample Preparation: Inside a glovebox, grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle[4][5].

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of a pure KBr pellet should be collected.

UV-Vis Spectroscopy (Solution)

Methodology:

-

Sample Preparation: In a glovebox, prepare a solution of the complex in a dry, degassed UV-Vis grade solvent (e.g., THF) in a quartz cuvette equipped with a septum or a screw cap[6].

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-800 nm). The solvent used for the sample preparation should be used as the reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound(0).

References

Molecular geometry of Tetrakis(triphenylphosphine)nickel(0): tetrahedral or square planar?

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Tetrahedral vs. Square Planar Geometry of Tetrakis(triphenylphosphine)nickel(0)

The molecular geometry of four-coordinate d¹⁰ metal complexes, such as this compound(0) [Ni(PPh₃)₄], is a critical determinant of their reactivity and catalytic activity. A comprehensive analysis of experimental and theoretical data unequivocally points towards a tetrahedral geometry for this complex, driven primarily by the significant steric demands of the four bulky triphenylphosphine (B44618) (PPh₃) ligands. While a square planar arrangement is electronically possible for a d⁸ configuration, for a d¹⁰ metal center like Ni(0), the tetrahedral arrangement minimizes steric repulsion between the ligands, leading to a more stable structure.

Experimental Evidence: Insights from Structural Analogs

X-ray diffraction studies of both Pd(PPh₃)₄ and Pt(PPh₃)₄ have conclusively established their tetrahedral coordination spheres. The phosphorus atoms of the four triphenylphosphine ligands surround the central metal atom in a tetrahedral arrangement. Given that nickel, palladium, and platinum all belong to Group 10 of the periodic table and share similar electronic configurations in their zerovalent state, it is widely accepted that Ni(PPh₃)₄ adopts the same tetrahedral geometry to accommodate the steric bulk of the four triphenylphosphine ligands.[1]

Table 1: Structural Data for M(PPh₃)₄ (M = Pd, Pt) Analogs

| Parameter | Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)platinum(0) (B82886) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| M-P Bond Lengths (Å) | 2.428 - 2.441 | 2.42 - 2.44 |

| P-M-P Bond Angles (°) | 102.3 - 118.3 | 103.9 - 117.8 |

Note: The range in bond angles reflects a slight distortion from perfect tetrahedral geometry, which is common in the solid state due to crystal packing forces.

Theoretical Considerations: The Dominance of Steric Hindrance

Computational studies focusing on the steric and electronic effects in phosphine (B1218219) complexes of nickel provide a theoretical framework for understanding the preference for a tetrahedral geometry in Ni(PPh₃)₄. The large cone angle of the triphenylphosphine ligand (approximately 145°) results in significant steric repulsion when four of these ligands are coordinated to a single nickel center.

In a hypothetical square planar geometry, the P-Ni-P bond angles would be constrained to 90° and 180°. This arrangement would lead to severe steric clashes between the bulky phenyl groups of adjacent triphenylphosphine ligands. In contrast, a tetrahedral geometry allows for larger P-Ni-P bond angles of approximately 109.5°, which significantly alleviates this steric strain.

Density Functional Theory (DFT) calculations on related Ni(II) phosphine complexes have demonstrated that the balance between tetrahedral and square planar geometries is delicate and highly dependent on both the electronic nature and the steric bulk of the ligands. For large, sterically demanding ligands like triphenylphosphine, the energy penalty associated with the steric clashes in a square planar arrangement far outweighs any potential electronic stabilization, making the tetrahedral geometry the overwhelmingly favored conformation.

Experimental Protocols

The synthesis and structural characterization of this compound(0) require rigorous anaerobic and anhydrous techniques due to its sensitivity to air and moisture.

Synthesis of this compound(0)

A common and reliable method for the synthesis of Ni(PPh₃)₄ is the reduction of a nickel(II) salt in the presence of an excess of triphenylphosphine. The following protocol is adapted from established procedures in "Inorganic Syntheses".

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Sodium borohydride (B1222165) (NaBH₄) or another suitable reducing agent

-

Anhydrous, deoxygenated ethanol (B145695)

-

Anhydrous, deoxygenated diethyl ether

-

Schlenk flask and other appropriate anaerobic glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a Schlenk flask is charged with nickel(II) chloride hexahydrate and a stoichiometric excess (at least 4 equivalents) of triphenylphosphine.

-

Anhydrous and deoxygenated ethanol is added to the flask to dissolve the reactants. The solution will initially be green.

-

A solution of sodium borohydride in ethanol is added dropwise to the stirred reaction mixture at room temperature.

-

As the reduction proceeds, the color of the solution will change, and a precipitate of the desired product will form. The reaction is typically stirred for several hours to ensure complete reaction.

-

The product is isolated by filtration under an inert atmosphere, washed with cold, deoxygenated ethanol and then with deoxygenated diethyl ether to remove any unreacted starting materials and byproducts.

-

The resulting solid, this compound(0), is dried under vacuum.

Single-Crystal X-ray Diffraction of an Air-Sensitive Compound

Obtaining single crystals suitable for X-ray diffraction requires careful control over the crystallization process. For air-sensitive compounds like Ni(PPh₃)₄, all steps must be performed under an inert atmosphere.

Crystal Growth:

-

Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. This often involves a good solvent (e.g., toluene (B28343) or tetrahydrofuran) and a poor solvent (e.g., hexane (B92381) or pentane).

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared in a Schlenk tube. The tube is then placed in a larger container with a slow stream of inert gas passing over it, or the stopper is slightly loosened to allow for very slow evaporation of the solvent.

-

Solvent Diffusion (Layering): A concentrated solution of the compound is prepared in a dense, good solvent at the bottom of a narrow tube. A less dense, poor solvent is then carefully layered on top without disturbing the interface. Crystals will slowly form at the interface over time.[2]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then further in a refrigerator or freezer. The slow cooling rate is crucial to promote the growth of large, well-ordered crystals.[2]

-

Data Collection:

-

Crystal Mounting: A suitable crystal is selected under a microscope in an inert atmosphere (e.g., in a glovebox). The crystal is coated in a cryoprotectant oil (e.g., Paratone-N) and mounted on a loop attached to a goniometer head.

-

Diffractometer Setup: The mounted crystal is transferred to the X-ray diffractometer, which is equipped with a cold stream of nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect the crystal from degradation.[2]

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Logical Relationship Diagram

Caption: Logical workflow for determining the geometry of Ni(PPh₃)₄.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrakis(triphenylphosphine)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Tetrakis(triphenylphosphine)nickel(0), a versatile catalyst widely employed in organic synthesis, particularly in cross-coupling reactions. The procedure outlined is based on the reduction of a Nickel(II) precursor in the presence of excess triphenylphosphine (B44618). This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound(0), with the chemical formula Ni(PPh₃)₄, is a crucial organometallic complex featuring a central nickel atom in the zero oxidation state coordinated to four triphenylphosphine ligands.[1] Its utility as a catalyst stems from its ability to participate in various oxidative addition and reductive elimination cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This complex is particularly valuable in reactions such as the Negishi, Suzuki-Miyaura, and Kumada couplings. The protocol described herein details a reliable method for the preparation of Ni(PPh₃)₄ from a readily available Nickel(II) salt.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound(0).

| Property | Value |

| Chemical Formula | C₇₂H₆₀NiP₄ |

| Molecular Weight | 1107.84 g/mol |

| Appearance | Dark orange to red-brown powder or granules |

| CAS Number | 15133-82-1 |

| Melting Point | 123-128 °C (decomposes) |

| Solubility | Soluble in aromatic hydrocarbons, tetrahydrofuran; insoluble in water. |

| Storage Conditions | Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. |

Experimental Protocol

This protocol is based on the synthesis of this compound(0) via the reduction of anhydrous bis(2,4-pentanedionato)nickel(II) with triethylaluminum (B1256330) in the presence of triphenylphosphine.

Materials:

-

Anhydrous bis(2,4-pentanedionato)nickel(II) [Ni(acac)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylaluminum (AlEt₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous methanol (B129727) (CH₃OH)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere manifold (Argon or Nitrogen)

-

Cannula for liquid transfer

-

Sintered glass funnel

Procedure:

-

Reaction Setup: In a fume hood, assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Reagent Addition: To the Schlenk flask, add anhydrous bis(2,4-pentanedionato)nickel(II) and a four-fold molar excess of triphenylphosphine.

-

Dissolution: Add anhydrous diethyl ether to the flask with stirring to dissolve the solids.

-

Reduction: While maintaining a positive pressure of inert gas, slowly add a solution of triethylaluminum in diethyl ether to the reaction mixture via cannula. The addition should be performed at room temperature with vigorous stirring. A color change to deep red or reddish-brown indicates the formation of the Ni(0) complex.

-

Reaction Time: Allow the reaction to stir at room temperature for a minimum of 4 hours to ensure complete reduction and complex formation.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product. The solid product is then collected by filtration under an inert atmosphere using a sintered glass funnel.

-

Washing: Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts. Follow this with a wash using cold, anhydrous methanol to further purify the product.

-